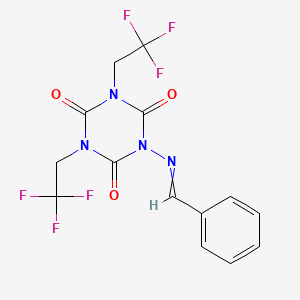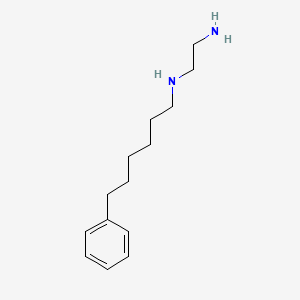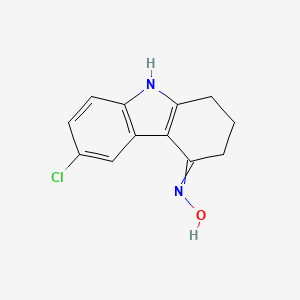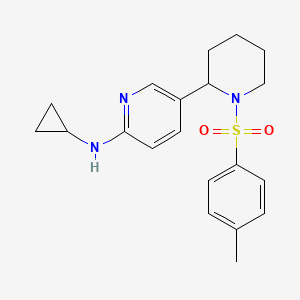![molecular formula C18H23N2O2- B11819902 N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminonaphthalene moiety linked to a tert-butylcarbamate group through a propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate typically involves the reaction of 5-aminonaphthalene with tert-butyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylcarbamate group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate has a wide range of scientific research applications, including:
Bioconjugation and Biomolecular Labeling: It is used as a bioconjugation agent for attaching biomolecules to other molecules or surfaces, making it ideal for developing biosensors and diagnostic tools.
Biology and Medicine: It is employed in biological studies for labeling proteins and nucleic acids, aiding in the investigation of cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate involves its interaction with specific molecular targets and pathways. The aminonaphthalene moiety allows the compound to bind to proteins and nucleic acids, facilitating proximity-dependent labeling and detection. This interaction is crucial for its applications in bioconjugation and biomolecular labeling .
Vergleich Mit ähnlichen Verbindungen
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate can be compared with similar compounds such as:
N-(3-(5-aminonaphthalen-1-yl)propyl)biotinamide: This compound also features an aminonaphthalene moiety but is linked to a biotinamide group, making it suitable for different bioconjugation applications.
N-(3-(5-aminonaphthalen-1-yl)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: This compound has a similar structure but includes a thienoimidazole moiety, offering distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C18H23N2O2- |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)20(17(21)22)12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,21,22)/p-1 |
InChI-Schlüssel |
IEMDKBDYVLUQTQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)N(CCCC1=C2C=CC=C(C2=CC=C1)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine](/img/structure/B11819827.png)



![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)



![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)


![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)

